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Compound of Interest

Compound Name:
(2S,3R)-2-Aminooctadec-4-ene-

1,3,6-triol

CAS No.: 1177408-85-3

Cat. No.: B3245759 Get Quote

Executive Summary: The "Ghost" Lipid of the
Barrier
6-Hydroxysphingosine (also known as H-sphingosine or 6-hydroxy-4-sphingenine) represents a

critical yet biochemically elusive component of the human skin barrier. Unlike the ubiquitous

sphingosine (S) and phytosphingosine (P) bases, 6-hydroxysphingosine (H) is uniquely

enriched in the human stratum corneum, specifically within the ultra-long-chain ceramides (e.g.,

Ceramide EOS, EOH) that orchestrate the long-periodicity lamellar phase (LPP).

Despite its structural necessity for preventing transepidermal water loss (TEWL), the precise

enzymatic machinery responsible for the C6-hydroxylation event remains one of the few

remaining "black boxes" in sphingolipid biochemistry. This guide synthesizes current structural

knowledge, proposed biosynthetic mechanisms, and validated analytical protocols for

quantifying this lipid in differentiated keratinocytes.

Molecular Architecture & Stereochemistry
To target this pathway, one must first distinguish the substrate from its structural analogs.

IUPAC Name: (2S, 3R, 4E, 6R)-2-amino-4-octadecene-1,3,6-triol.

Shorthand: t18:1(6OH) or H-base.
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Key Features:

C4-C5 Trans Double Bond: Shared with sphingosine (produced by DEGS1).[1]

C6 Hydroxyl Group: The defining feature. Stereochemistry is strictly 6R.

Differentiation from Phytosphingosine: Phytosphingosine (t18:0) has a C4-hydroxyl and no

double bond. 6-Hydroxysphingosine has a double bond and a C6-hydroxyl.

Table 1: Structural Comparison of Epidermal Sphingoid Bases

Feature Sphingosine (S)
Phytosphingosine
(P)

6-
Hydroxysphingosin
e (H)

Backbone d18:1 t18:0 t18:1

Unsaturation 4-trans None 4-trans

Hydroxylation C1, C3 C1, C3, C4 C1, C3, C6

Primary Enzyme DEGS1
DEGS2 (C4-

hydroxylase)

Putative 6-

Hydroxylase

Barrier Role General Structure
H-bonding (Short

Phase)

LPP Formation (Long

Phase)

The Biosynthetic Pathway: Knowns and Unknowns
The Canonical Pathway (Pre-Hydroxylation)
The synthesis begins in the Endoplasmic Reticulum (ER) of the keratinocyte.

Condensation: Serine Palmitoyltransferase (SPT) condenses L-Serine and Palmitoyl-CoA

3-Ketosphinganine.[1][2]

Reduction: 3-Ketosphinganine Reductase (KDSR)

Sphinganine (d18:0).[1]
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Acylation: Ceramide Synthase (CERS3 is critical for skin) acylates Sphinganine

Dihydroceramide.

The Divergence Point
Here lies the critical mechanistic distinction.

Route A (Standard): Dihydroceramide Desaturase 1 (DEGS1) introduces a

4-trans double bond

Ceramide (Sphingosine base).

Route B (Phyto): Dihydroceramide Desaturase 2 (DEGS2) acts as a C4-hydroxylase

Phytoceramide.[3]

Route C (The 6-OH Pathway): Evidence suggests that 6-hydroxysphingosine is derived from

Sphingosine, not Sphinganine. This implies the hydroxylation occurs after or concerted with

the

4-desaturation.

Hypothesis: A specific, differentiation-dependent cytochrome P450 or a modified activity of

a desaturase acts on the Ceramide(S) substrate to hydroxylate position C6.

Localization: This likely occurs in the late Stratum Granulosum, potentially associated with

the Lamellar Body formation.

Pathway Visualization
The following diagram maps the logical flow, highlighting the putative step.
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Figure 1: Biosynthetic pathway of keratinocyte sphingolipids. Note the divergence of 6-

hydroxysphingosine (Red) from the canonical sphingosine pathway, likely occurring post-

desaturation.

Experimental Protocols: Validation & Analysis
To study this pathway, one cannot use standard cell lines (e.g., HeLa) as they lack the

machinery to produce 6-OH ceramides. You must use differentiated primary keratinocytes or

3D epidermal equivalents.

Protocol: Inducing 6-OH Synthesis in Keratinocytes
Objective: Upregulate the differentiation-dependent enzymes (CERS3, ELOVL4, and the

putative 6-hydroxylase).

Cell Source: Primary Human Keratinocytes (PHK) or HaCaT (limited efficiency).

Growth Phase: Culture in low-calcium (<0.06 mM) KGM-Gold medium until 100%

confluence.

Differentiation Switch:

Switch medium to high-calcium (1.2 mM CaCl2).

Add Vitamin C (50 µg/mL) to support ceramide hydroxylation mechanisms.

Crucial Step: Maintain at Air-Liquid Interface (ALI) for 11-14 days. Submerged cultures

produce negligible amounts of 6-OH ceramides.

Validation: Check mRNA expression of FLG (Filaggrin) and CERS3 via qPCR.

Protocol: Lipid Extraction (Modified Bligh & Dyer)
Standard extraction loses the highly polar 6-OH ceramides.

Harvest: Trypsinize cells or homogenize 3D tissue.

Lysis: Resuspend in water; sonicate to disrupt membranes.
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Extraction:

Add Chloroform:Methanol (1:2 v/v). Vortex 1 min.

Add Chloroform (1 part) and Water (1 part).

Centrifuge (3000 x g, 5 min).

Modification: Re-extract the aqueous phase with Chloroform:Methanol (2:1) to recover

polar 6-OH species.

Drying: Dry combined organic phases under Nitrogen.

Protocol: LC-MS/MS Profiling (Targeted)
System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6495). Column: C18 Reverse

Phase (e.g., Waters Acquity BEH C18), 1.7 µm.

Table 2: MRM Transitions for 6-OH Ceramide Detection Note: Transitions rely on the specific

fragmentation of the sphingoid base.

Analyte Class
Precursor Ion
[M+H]+

Product Ion (Base
Fragment)

Collision Energy
(eV)

Ceramide NP (t18:0) Varies by FA

282.3

(Phytosphingosine-

H2O)

25-30

Ceramide NS (d18:1) Varies by FA
264.3 (Sphingosine-

H2O)
25-30

Ceramide NH (t18:1) Varies by FA
280.3 (6-OH-Sph -

H2O)
35

Ceramide AP (t18:0) Varies by FA 282.3 30

Ceramide AH (t18:1) Varies by FA 280.3 35

Technical Note: The product ion 280.3 m/z is diagnostic for the 6-hydroxysphingosine base

(d18:1 + 16 Da). Ensure chromatographic separation from Phytosphingosine (282.3) to avoid
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isotopic overlap.

Clinical & Drug Development Implications
Barrier Defects in Atopic Dermatitis (AD)
Research indicates a specific reduction in Ceramide EOS and Ceramide EOH (containing the

6-OH base) in AD lesional skin. The lack of the 6-OH group disrupts the hydrogen bonding

network required to sustain the 13 nm Long Periodicity Phase (LPP), leading to a "leaky"

barrier.

Therapeutic Targets
Enzyme Replacement/Activation: Since the 6-hydroxylase is differentiation-dependent, drugs

that promote terminal differentiation (e.g., PPAR agonists, LXR activators) may indirectly

boost 6-OH ceramide levels.

Topical Replacement: Formulations must contain "skin-identical" ceramides. Many

commercial "Ceramide" creams use cheap Ceramide NP (Phyto) or NS. High-efficacy

medical dermatologicals are now incorporating synthetic Ceramide EOH to specifically

restore the LPP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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